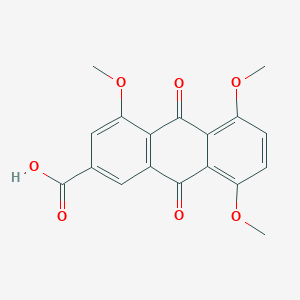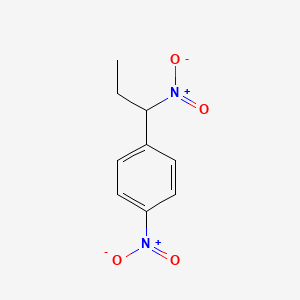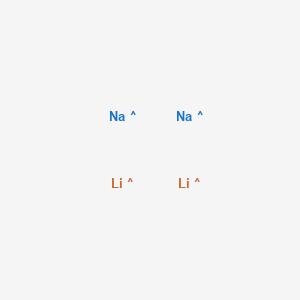
6-(Thiophen-2-yl)-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Thiophen-2-yl)-2,2’-bipyridine is an organic compound that belongs to the class of heterocyclic compounds It consists of a bipyridine core with a thiophene ring attached to one of the pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-2-yl)-2,2’-bipyridine typically involves the coupling of a thiophene derivative with a bipyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated bipyridine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or DMF at elevated temperatures.
Industrial Production Methods
Industrial production of 6-(Thiophen-2-yl)-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-(Thiophen-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
6-(Thiophen-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of organic semiconductors and materials for electronic devices such as OLEDs and OFETs.
Mecanismo De Acción
The mechanism of action of 6-(Thiophen-2-yl)-2,2’-bipyridine depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various catalytic reactions. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A parent compound without the thiophene ring, commonly used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with methyl groups, used in similar applications.
2-(Thiophen-2-yl)pyridine: A compound with a single pyridine ring and a thiophene ring, used in materials science and catalysis.
Uniqueness
6-(Thiophen-2-yl)-2,2’-bipyridine is unique due to the presence of both the bipyridine core and the thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry and a valuable building block in materials science. Its ability to form stable complexes with various metal ions and its potential bioactivity further distinguish it from other similar compounds.
Propiedades
Número CAS |
123760-40-7 |
|---|---|
Fórmula molecular |
C14H10N2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-6-thiophen-2-ylpyridine |
InChI |
InChI=1S/C14H10N2S/c1-2-9-15-11(5-1)12-6-3-7-13(16-12)14-8-4-10-17-14/h1-10H |
Clave InChI |
BVRGSBHPVXHTHR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)



![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)



![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)

![2-Methyl-2-[2-(phenylsulfanyl)cyclopentyl]-1,3-dioxolane](/img/structure/B14282667.png)
